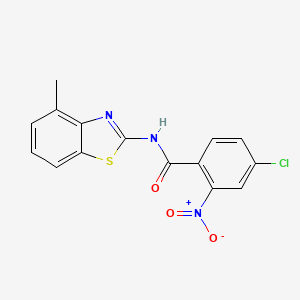

4-氯-N-(4-甲基-1,3-苯并噻唑-2-基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including the use of multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, to create substituted nitrogenous heterocycles. This process typically involves immobilization on solid supports, followed by chlorine substitution, nitro group reduction, and cyclization, to afford a variety of heterocyclic structures important in drug discovery (Soňa Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods. For instance, a study detailed the crystal structure of a related compound, adopting a monoclinic space group and demonstrating the importance of π-π conjugation and hydrogen bonding interactions (Dian He et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest or its analogs often include nucleophilic substitution reactions, highlighting the molecule's reactive sites. For example, research on 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole showcased its reactivity through nucleophilic substitution with pyridine, underpinning the synthesis of complex benzimidazoles (Amanda E. Sparke et al., 2010).

Physical Properties Analysis

The physical properties of heterocyclic compounds, including melting points and thermal stability, have been assessed through techniques like Differential Scanning Calorimetry (DSC). These studies provide insights into the compounds' stability and behavior under various conditions, essential for their practical application (P. Prabukanthan et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of similar compounds reveal their reactivity, including the potential for hydrogen bonding and π-π stacking interactions. These interactions play a crucial role in determining the compounds' solubility, reactivity, and potential as drug candidates. For instance, studies have examined how these molecules form hydrogen-bonded chains and sheets, influencing their crystalline structures and interaction with biological targets (J. Portilla et al., 2007).

科学研究应用

晶体工程和分子相互作用

在晶体工程领域,分子相互作用的研究,特别是氢键和卤素键,至关重要。该化合物的结构特征促进了对晶格内这些相互作用的研究。例如,对氢键和卤素键晶体工程的研究展示了弱相互作用和强相互作用在设计新型晶体结构中的重要性。这包括酰胺二聚体带和碘⋯硝基相互作用的探索,突出了该化合物在阐明氢键和卤素键域内的结构绝缘中的作用 (Saha, Nangia, & Jaskólski, 2005).

抗菌活性

该化合物已被研究其抗菌特性,特别是针对链球菌等细菌病原体。通过合成羟基取代的苯并噻唑衍生物并评估其抗菌活性,研究人员证明了这些衍生物(包括 4-氯-N-(4-甲基-1,3-苯并噻唑-2-基)-2-硝基苯甲酰胺)作为有效抗菌剂的潜力。这为开发针对耐药菌株的新疗法开辟了途径 (Gupta, 2018).

抗惊厥和镇静催眠活性

在药物化学中,该化合物的衍生物已被合成并评估其药理作用,包括抗惊厥和镇静催眠活性。这些研究揭示了该化合物在神经科学研究中的相关性,特别是在了解和调节苯二氮卓受体的活性方面。这突出了其在开发癫痫和焦虑等神经系统疾病的新疗法中的潜力 (Faizi et al., 2017).

固态化学和卤素键

对固态化学中卤素键的研究是该化合物找到应用的另一个领域。对相关化合物的分子盐/共晶的研究证明了卤素键在晶体稳定中的关键作用。此类研究不仅加深了我们对固态相互作用的理解,还有助于合理设计具有所需性质的材料 (Oruganti et al., 2017).

针对铜绿假单胞菌的抗菌活性

进一步扩展其抗菌应用,该化合物已被评估其对铜绿假单胞菌的功效,铜绿假单胞菌是一种与医院感染相关的臭名昭著的病原体。甲氧基取代的苯并噻唑衍生物的合成,包括具有硝基苯甲酰胺官能团的衍生物,展示了该化合物在应对抗菌耐药性挑战方面的潜力 (Gupta, 2018).

属性

IUPAC Name |

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-3-2-4-12-13(8)17-15(23-12)18-14(20)10-6-5-9(16)7-11(10)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCMRIWBSOKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)